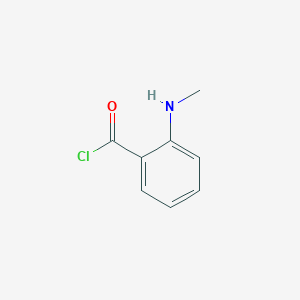![molecular formula C22H22N2O B12293996 3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12293996.png)
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chinolin-6-ylphenyl)-1-Azabicyclo[222]octan-3-ol ist eine komplexe organische Verbindung, die einen Chinolin-Rest aufweist, der an eine bicyclische Azabicyclo[222]octan-Struktur gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Chinolin-6-ylphenyl)-1-Azabicyclo[2.2.2]octan-3-ol umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Ansatz besteht darin, mit dem Chinolinderivat zu beginnen und den Azabicyclo[2.2.2]octan-Rest durch eine Reihe von nucleophilen Substitutions- und Cyclisierungsreaktionen einzuführen. Die Reaktionsbedingungen erfordern oft die Verwendung starker Basen, wie z. B. Natriumhydrid, und Lösungsmittel wie Dimethylformamid (DMF), um die Reaktionen zu ermöglichen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute zu erhöhen und die Kosten zu senken. Dazu kann die Verwendung von Durchflussreaktoren gehören, um die Reaktionsausbeute zu verbessern, sowie die Entwicklung umweltfreundlicherer chemischer Methoden, um die Umweltbelastung zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(4-Chinolin-6-ylphenyl)-1-Azabicyclo[2.2.2]octan-3-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um funktionelle Gruppen wie Ketone oder Carbonsäuren einzuführen.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um Doppelbindungen oder Nitrogruppen zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Natriummethoxid durchgeführt werden, um verschiedene Substituenten am Chinolinring einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder basischen Bedingungen.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C)-Katalysator.
Substitution: Natriumazid in DMF oder Natriummethoxid in Methanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu Chinolincarbonsäuren führen, während Reduktion Chinolinamine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
3-(4-Chinolin-6-ylphenyl)-1-Azabicyclo[2.2.2]octan-3-ol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Ligand in biochemischen Assays.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, darunter antimikrobielle und antikanzerogene Aktivitäten.
Industrie: Verwendung bei der Entwicklung fortschrittlicher Materialien mit einzigartigen elektronischen oder optischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Chinolin-6-ylphenyl)-1-Azabicyclo[2.2.2]octan-3-ol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Chinolin-Rest kann sich in die DNA interkalieren und so Replikations- und Transkriptionsprozesse stören, während die Azabicyclo[2.2.2]octan-Struktur die Bindungsaffinität und -spezifität verstärken kann.
Wissenschaftliche Forschungsanwendungen
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the azabicyclo[2.2.2]octane structure can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Oxabicyclo[2.2.2]octan-6-ol: Eine strukturell verwandte Verbindung mit anderen funktionellen Gruppen.
1,4-Diazabicyclo[2.2.2]octan: Eine weitere bicyclische Verbindung mit Stickstoffatomen im Ringsystem.
Einzigartigkeit
3-(4-Chinolin-6-ylphenyl)-1-Azabicyclo[2.2.2]octan-3-ol ist einzigartig aufgrund der Kombination des Chinolin- und des Azabicyclo[2.2.2]octan-Rests, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht vielseitige Anwendungen in verschiedenen wissenschaftlichen Bereichen und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C22H22N2O |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C22H22N2O/c25-22(15-24-12-9-20(22)10-13-24)19-6-3-16(4-7-19)17-5-8-21-18(14-17)2-1-11-23-21/h1-8,11,14,20,25H,9-10,12-13,15H2 |
InChI-Schlüssel |
JICDBMXIQNEXKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC5=C(C=C4)N=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)
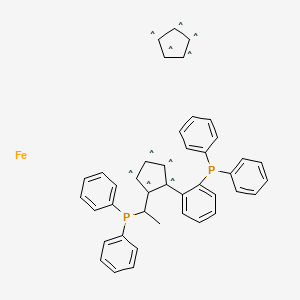
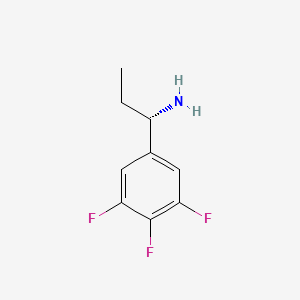
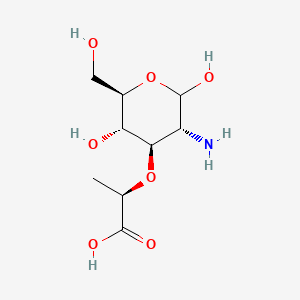

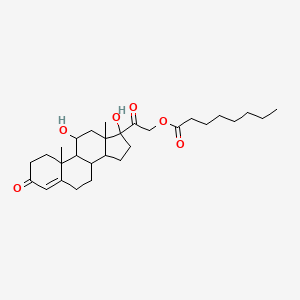
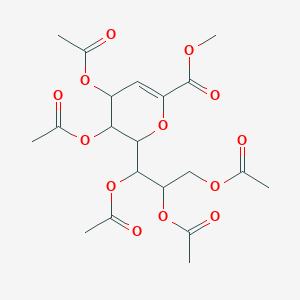

![2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid](/img/structure/B12293961.png)
![methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)
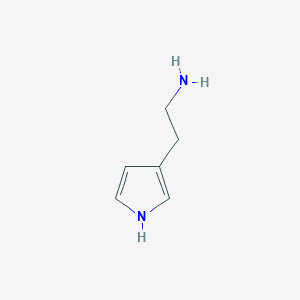
![1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone](/img/structure/B12293984.png)
![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)-](/img/structure/B12293992.png)
